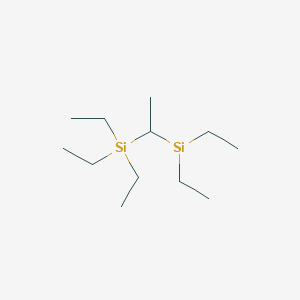
CID 11053445
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.
Scientific Research Applications
2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It serves as an antimicrobial agent in biological research to inhibit the growth of microorganisms.
Medicine: It is explored for its potential use in developing antimicrobial drugs.
Mechanism of Action
The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial agent used in similar applications.
1,2-Dibromo-2,4-dicyanobutane: Known for its antimicrobial properties and used in industrial applications.
2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in various industries.
Uniqueness
2,2-Dibromo-2-cyanoacetamide stands out due to its broad-spectrum antimicrobial activity and stability in various formulations. Its effectiveness in low concentrations and compatibility with different industrial processes make it a preferred choice in many applications.
Properties
Molecular Formula |
C12H29Si2 |
|---|---|
Molecular Weight |
229.53 g/mol |
InChI |
InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3 |
InChI Key |
DAPRHSKOFOAQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)C(C)[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















